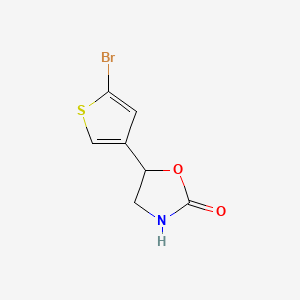
2-(5-Methyl-2-nitrophenoxy)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(5-Methyl-2-nitrophenoxy)acetic acid is an organic compound with the molecular formula C9H9NO5 It is a derivative of phenoxyacetic acid, where the phenyl ring is substituted with a methyl group at the 5-position and a nitro group at the 2-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Methyl-2-nitrophenoxy)acetic acid typically involves the nitration of 5-methylphenol followed by etherification and subsequent carboxylation. One common method includes:
Nitration: 5-Methylphenol is nitrated using a mixture of concentrated sulfuric acid and nitric acid to yield 5-methyl-2-nitrophenol.
Etherification: The nitrophenol is then reacted with chloroacetic acid in the presence of a base such as sodium hydroxide to form this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors for nitration and etherification processes to enhance yield and reduce reaction times.
Analyse Chemischer Reaktionen
Types of Reactions
2-(5-Methyl-2-nitrophenoxy)acetic acid undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles.
Esterification: The carboxylic acid group can be esterified using alcohols in the presence of acid catalysts.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium methoxide or other strong nucleophiles.
Esterification: Methanol or ethanol with sulfuric acid as a catalyst.
Major Products
Reduction: 2-(5-Methyl-2-aminophenoxy)acetic acid.
Substitution: Various substituted phenoxyacetic acids depending on the nucleophile used.
Esterification: Methyl or ethyl 2-(5-Methyl-2-nitrophenoxy)acetate.
Wissenschaftliche Forschungsanwendungen
2-(5-Methyl-2-nitrophenoxy)acetic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for compounds with therapeutic effects.
Industry: Utilized in the production of agrochemicals and as a building block for various industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-(5-Methyl-2-nitrophenoxy)acetic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. For example, if reduced to its amino derivative, it could act as an enzyme inhibitor or modulator.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(5-Fluoro-2-nitrophenoxy)acetic acid: Similar structure but with a fluorine atom instead of a methyl group.
2-(5-Chloro-2-nitrophenoxy)acetic acid: Similar structure but with a chlorine atom instead of a methyl group.
Uniqueness
2-(5-Methyl-2-nitrophenoxy)acetic acid is unique due to the presence of the methyl group, which can influence its reactivity and biological activity compared to its halogen-substituted analogs. The methyl group can affect the compound’s lipophilicity and steric properties, potentially leading to different interactions with biological targets and varying degrees of activity in chemical reactions.
Eigenschaften
Molekularformel |
C9H9NO5 |
|---|---|
Molekulargewicht |
211.17 g/mol |
IUPAC-Name |
2-(5-methyl-2-nitrophenoxy)acetic acid |
InChI |
InChI=1S/C9H9NO5/c1-6-2-3-7(10(13)14)8(4-6)15-5-9(11)12/h2-4H,5H2,1H3,(H,11,12) |
InChI-Schlüssel |
RSGIEBXUDPOQPJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1)[N+](=O)[O-])OCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


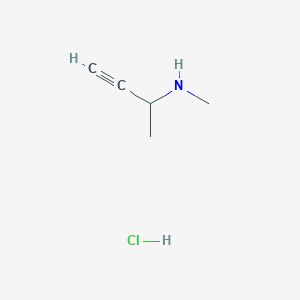
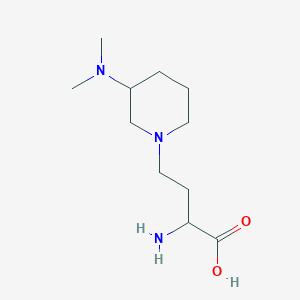

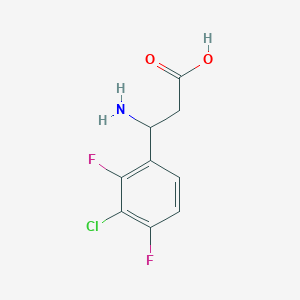
![Tert-butyl 6,6,8-trioxo-6lambda6-thia-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B15313290.png)

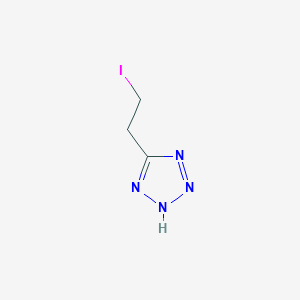
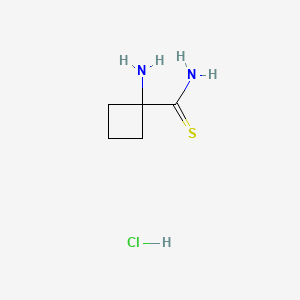
![tert-butyl (1R,5S)-6-fluoro-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B15313314.png)
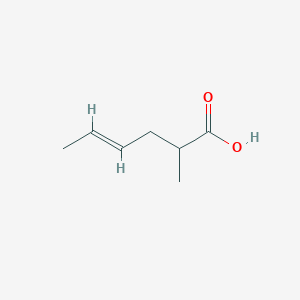
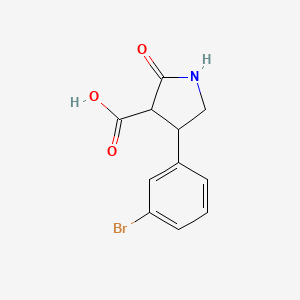
![rac-(3aR,7aR)-2,2-dioxo-hexahydro-1H-2lambda6-thieno[3,4-c]pyran-7a-carboxylicacid](/img/structure/B15313339.png)

